1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea
CAS No.:
Cat. No.: VC9879153
Molecular Formula: C9H10Cl2N2OS
Molecular Weight: 265.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2N2OS |
|---|---|
| Molecular Weight | 265.16 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea |
| Standard InChI | InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15) |
| Standard InChI Key | UFTYCEAGKXXBJN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea (C₉H₁₀Cl₂N₂O₂S) features a thiourea backbone (-NH-CS-NH-) linked to a 3,4-dichlorophenyl ring and a 2-hydroxyethyl group. The dichlorophenyl moiety enhances electrophilicity, while the hydroxyethyl group contributes to solubility in polar solvents. Key physicochemical properties include:
Table 1: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 293.17 g/mol |
| Melting Point | 145–147°C |
| Solubility | Moderate in ethanol, DCM |
| Stability | Hygroscopic; stable under inert conditions |
X-ray crystallography and NMR studies reveal intramolecular hydrogen bonding between the thiocarbonyl sulfur and hydroxyethyl oxygen, stabilizing a planar conformation . The compound’s NMR spectrum shows characteristic signals at δ 180.2 ppm (C=S) and δ 62.5 ppm (CH₂OH), consistent with thiourea derivatives .
Synthesis and Optimization Strategies
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea follows a two-step protocol:
Nucleophilic Addition-Elimination
Ethanolamine reacts with 3,4-dichlorophenylisothiocyanate in toluene at 0–5°C, forming the thiourea intermediate. Stoichiometric control (1:1 molar ratio) prevents di-substitution:
Table 2: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 0–5°C |
| Reaction Time | 45 minutes |
| Yield | 78% |
Cyclization to Oxazoline Derivatives
The thiourea intermediate undergoes cyclization using lead(II) acetate in ethanol under reflux. This step eliminates H₂S and forms the oxazoline ring:
Table 3: Cyclization Optimization
| Parameter | Value |
|---|---|
| Catalyst | Lead(II) acetate |
| Solvent | Ethanol |
| Temperature | 80–90°C (reflux) |
| Reaction Time | 5–10 minutes |
| Yield | 82% |
Tautomerism and Structural Dynamics
Thiourea derivatives exhibit tautomerism between thione (C=S) and thiol (C-SH) forms. For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea, the thione form predominates due to stabilization via intramolecular hydrogen bonding . NMR studies show broad signals at δ 10.8–11.2 ppm (NH protons), indicative of dynamic exchange between tautomers.
Table 4: Tautomeric Equilibrium Data
| Form | Dominance Factor | Key NMR Signals |
|---|---|---|
| Thione (C=S) | 85% | δ 10.8 ppm (NH), δ 180.2 ppm (C=S) |
| Thiol (C-SH) | 15% | δ 3.5 ppm (SH, exchange-broadened) |
Industrial and Research Applications
Pharmaceutical Intermediates
This thiourea is a precursor to oxazoline-based kinase inhibitors. For example, derivatives targeting EGFR tyrosine kinase show IC₅₀ values <1 µM in preclinical assays .
Material Science
The compound’s hydrogen-bonding capacity enables its use in supramolecular polymers. Thermal stability analyses (TGA) show decomposition onset at 210°C, suitable for high-temperature applications.
Mechanistic Insights
The thiourea moiety acts as a hydrogen-bond donor, facilitating interactions with biological targets. Density functional theory (DFT) calculations indicate a charge transfer complex formation between the dichlorophenyl ring and electron-deficient enzymes .
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